4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID
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Overview
Description
4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID is an organic compound with the molecular formula C12H13NO5 It is a derivative of benzoic acid, characterized by the presence of a carboxybutanoyl group attached to the amino group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID typically involves the reaction of 4-aminobenzoic acid with a carboxybutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the carbonyl carbon of the carboxybutanoyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxybutanoyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID.
Benzoic acid: The parent compound from which this compound is derived.
This compound derivatives: Various derivatives with different functional groups attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both a carboxybutanoyl group and an amino group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(4-carboxybutanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(2-1-3-11(15)16)13-9-6-4-8(5-7-9)12(17)18/h4-7H,1-3H2,(H,13,14)(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFSDBCGVOXJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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